1',4'-Dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride
Overview
Description
1’H-Spiro[piperidine-4,2’-quinoxalin]-3’(4’H)-one hydrochloride is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom. The quinoxaline moiety in this compound is known for its diverse biological activities and chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1’H-Spiro[piperidine-4,2’-quinoxalin]-3’(4’H)-one hydrochloride typically involves multiple steps, including the formation of the quinoxaline ring and the spiro linkage. One common synthetic route involves the cyclization of a piperidine derivative with a quinoxaline precursor under specific reaction conditions. Industrial production methods may utilize optimized reaction conditions to ensure high yield and purity, often involving the use of catalysts and controlled temperature and pressure settings .
Chemical Reactions Analysis
1’H-Spiro[piperidine-4,2’-quinoxalin]-3’(4’H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the quinoxaline moiety, using reagents like alkyl halides or acyl chlorides.
Amination and Amidation:
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various functionalized derivatives of the original compound.
Scientific Research Applications
1’H-Spiro[piperidine-4,2’-quinoxalin]-3’(4’H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a building block in multicomponent reactions.
Biology: The compound’s biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific biological pathways.
Industry: It is utilized in the production of various chemical intermediates and as a reagent in industrial chemical processes
Mechanism of Action
The exact mechanism of action of 1’H-Spiro[piperidine-4,2’-quinoxalin]-3’(4’H)-one hydrochloride depends on its specific application. Generally, it interacts with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include signal transduction pathways that regulate cellular functions.
Comparison with Similar Compounds
1’H-Spiro[piperidine-4,2’-quinoxalin]-3’(4’H)-one hydrochloride can be compared with other spiro compounds and quinoxaline derivatives. Similar compounds include:
Quinoxalin-2(1H)-ones: Known for their diverse biological activities and chemical properties.
Spiro[piperidine-4,2’-quinoxalin]-3’(4’H)-one: Without the hydrochloride moiety, this compound shares structural similarities but may differ in solubility and reactivity.
The uniqueness of 1’H-Spiro[piperidine-4,2’-quinoxalin]-3’(4’H)-one hydrochloride lies in its specific spiro linkage and the presence of the hydrochloride moiety, which can influence its chemical behavior and biological activity.
Properties
IUPAC Name |
spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c16-11-12(5-7-13-8-6-12)15-10-4-2-1-3-9(10)14-11;/h1-4,13,15H,5-8H2,(H,14,16);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLDVZHBLJHFBNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NC3=CC=CC=C3N2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609403-99-7 | |
Record name | Spiro[piperidine-4,2′(3′H)-quinoxalin]-3′-one, 1′,4′-dihydro-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-99-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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